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Compound of Interest

Compound Name:
N,N-dimethyl-2-

phenoxypropanamide

Cat. No.: B6023818 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
dimethyl-2-phenoxypropanamide. Due to the absence of publicly available experimental

spectra for this specific compound, this document presents a combination of predicted

spectroscopic data and experimental data for the closely related structural analog, N,N-

dimethyl-2-phenylpropanamide. This approach offers valuable insights into the expected

spectral characteristics and provides a robust framework for the analysis of this compound

class.

Predicted Spectroscopic Data for N,N-dimethyl-2-
phenoxypropanamide
To facilitate the identification and characterization of N,N-dimethyl-2-phenoxypropanamide,

predicted ¹H NMR, ¹³C NMR, and mass spectrometry data have been generated using

computational methods. These predictions are based on established algorithms and provide a

reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for N,N-dimethyl-2-phenoxypropanamide (Solvent: CDCl₃,

Frequency: 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.35 - 7.25 m 2H Ar-H (ortho)

7.05 - 6.95 m 3H Ar-H (meta, para)

4.80 q 1H O-CH

3.10 s 3H N-CH₃

2.95 s 3H N-CH₃

1.60 d 3H CH-CH₃

Table 2: Predicted ¹³C NMR Data for N,N-dimethyl-2-phenoxypropanamide (Solvent: CDCl₃,

Frequency: 100 MHz)

Chemical Shift (ppm) Assignment

172.5 C=O

157.0 Ar-C (ipso, attached to O)

129.5 Ar-C (ortho)

124.0 Ar-C (para)

121.0 Ar-C (meta)

75.0 O-CH

37.0 N-CH₃

35.5 N-CH₃

18.0 CH-CH₃

Table 3: Predicted Mass Spectrometry Data for N,N-dimethyl-2-phenoxypropanamide
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m/z Predicted Fragment

193 [M]⁺

121 [C₆H₅O-CH-CH₃]⁺

94 [C₆H₅OH]⁺

72 [C₃H₆NO]⁺

Experimental Spectroscopic Data for the Analog:
N,N-dimethyl-2-phenylpropanamide
Experimental data for the structural analog, N,N-dimethyl-2-phenylpropanamide, provides a

valuable reference for validating the predicted data and understanding the influence of the

phenoxy group.

Table 4: Experimental ¹H and ¹³C NMR Data for N,N-dimethyl-2-phenylpropanamide
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Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment

¹H NMR 7.35 - 7.20 (m, 5H) m Ar-H

3.65 (q, 1H) q CH

2.95 (s, 3H) s N-CH₃

2.85 (s, 3H) s N-CH₃

1.45 (d, 3H) d CH-CH₃

¹³C NMR 173.8 - C=O

141.6 - Ar-C (ipso)

128.5 (2C) - Ar-C

127.9 (2C) - Ar-C

126.2 - Ar-C

45.4 - CH

37.3 - N-CH₃

35.6 - N-CH₃

18.2 - CH-CH₃

Note: This data is sourced from supplementary information of a publication by the Royal

Society of Chemistry.

Table 5: Key IR Absorption Bands for an Analogous Phenylpropanamide Derivative
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2970 Medium C-H stretch (aliphatic)

~1645 Strong C=O stretch (amide)

~1495, 1450 Medium C=C stretch (aromatic)

Note: This data is based on typical values for similar structures and may vary slightly.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds

such as N,N-dimethyl-2-phenoxypropanamide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7

mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative

to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

3.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a thin film of the

compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is

recorded over a range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The

separated components then enter the mass spectrometer, where they are ionized (e.g., by
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electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is

detected.

Visualizations
The following diagrams illustrate the relationships between the target compound and its analog,

as well as a typical workflow for spectroscopic analysis.
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Structural comparison of the target and analog compounds.
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General Spectroscopic Analysis Workflow
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N,N-
dimethyl-2-phenoxypropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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